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Compound of Interest

Compound Name: Icg-dbco

Cat. No.: B8084814 Get Quote

Executive Summary
Indocyanine Green (ICG) conjugated with Dibenzocyclooctyne (DBCO) represents a high-

fidelity class of Near-Infrared (NIR) probes designed for bioorthogonal "click" chemistry.[1]

Unlike traditional ICG, which relies on non-specific protein binding, ICG-DBCO enables site-

specific labeling of azide-modified biomolecules via Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC).[1] This guide provides validated spectral data, mechanistic insights,

and rigorous protocols for optimizing ICG-DBCO in deep-tissue imaging and flow cytometry.[1]

Spectral & Physicochemical Characterization
Excitation and Emission Data
The spectral performance of ICG-DBCO is heavily influenced by solvent polarity and

concentration due to the formation of H-aggregates (non-fluorescent dimers) in aqueous

environments. The data below represents the monomeric species, which is the active

fluorescent form.

Table 1: ICG-DBCO Spectral Specifications
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Parameter Value / Range Notes

Excitation Max (

)
789 nm

Monomeric peak in

methanol/DMSO.[1]

Emission Max (

)
813 nm NIR-I window emission.[1]

Stokes Shift ~24 nm

Narrow shift requires high-

quality filter sets to prevent

bleed-through.[1]

Extinction Coefficient (

)
~120,000 M⁻¹cm⁻¹

At 789 nm.[1] High absorptivity

facilitates low-dose detection.

[1]

Molecular Weight ~989.27 Da

Varies if PEG linkers are

included (e.g., ICG-PEG4-

DBCO).[1]

Solubility DMSO, Methanol, Ethanol
Critical: Limited stability in

water (see Section 4).[1]

Solvent-Dependent Shifts
Aqueous Buffer (PBS): ICG-DBCO tends to form H-aggregates at concentrations >50 µM,

causing a hypsochromic shift (blue shift) in absorption to ~700 nm and fluorescence

quenching.[1]

Serum/Plasma: Upon binding to albumin or lipoproteins, the peak red-shifts (~800 nm Ex /

~830 nm Em) and quantum yield increases significantly due to structural stabilization.[1]

Mechanism of Action: SPAAC Ligation
The labeling mechanism relies on the reaction between the strained cyclooctyne ring of DBCO

and an azide moiety (

) on the target molecule. This reaction is copper-free, preventing Cu(I)-mediated toxicity in live
cells.[1][2]
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Reaction Pathway Diagram
The following diagram illustrates the bioorthogonal ligation process.
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Click to download full resolution via product page

Figure 1: The strained alkyne of the DBCO moiety reacts spontaneously with the azide group to

form a stable triazole linkage without catalysts.[1]

Experimental Protocols
Reconstitution and Storage
Causality: ICG is structurally unstable in aqueous solution due to oxidative cleavage of the

polymethine chain. DBCO is sensitive to hydrolysis over extended periods.[1]

Solvent: Dissolve lyophilized ICG-DBCO in anhydrous DMSO or DMF.

Concentration: Prepare a stock solution of 5–10 mM.

Storage: Aliquot into light-tight amber vials. Store at -20°C.

Shelf-life: 1 month at -20°C.[1][3][4][5]

Avoid: Repeated freeze-thaw cycles (accelerates degradation).[1]

Labeling Protocol (Antibody/Protein)
This protocol assumes the target protein has already been functionalized with an Azide-NHS

ester.[1]

Step 1: Preparation
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Calculate the molar concentration of the Azide-Protein.[1]

Thaw ICG-DBCO stock (10 mM) and equilibrate to room temperature (RT).

Step 2: Conjugation Reaction

Molar Ratio: Add 4–10 molar excess of ICG-DBCO to the Azide-Protein solution.

Why? A stoichiometric excess drives the second-order kinetic reaction to completion within

a reasonable timeframe.[1]

Buffer: Reaction works best in PBS (pH 7.2–7.4).[1] Avoid buffers containing Sodium Azide

(NaN₃), as it competes with the target azide.[1]

Incubation: Incubate for 4 hours at RT or overnight at 4°C in the dark.

Step 3: Purification

Method: Use a Desalting Column (MWCO 7 kDa) or Size Exclusion Chromatography (SEC).

[1]

Goal: Remove unreacted free ICG-DBCO. Free dye will cause high background noise in

imaging.[1]

Validation: Measure Absorbance at 280 nm (Protein) and 789 nm (ICG). Calculate Degree of

Labeling (DOL).[1]

Workflow Diagram
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Issue Probable Cause Corrective Action

Precipitation

ICG is hydrophobic; high

loading leads to aggregation.

[1]

Use PEGylated ICG-DBCO

linkers to increase solubility.[1]

Keep organic solvent (DMSO)

<10% in final buffer.[1]

Low Fluorescence
H-aggregation (self-quenching)

or oxidative degradation.[1]

Measure absorbance

spectrum.[1][2][6][7] If peak is

~700 nm, aggregation

occurred.[1] Add 0.1% Tween-

20 or Albumin to disperse.[1]

No Reaction
Azide degradation or Sodium

Azide contamination.[1]

Ensure buffers are NaN₃-free.

[1] Verify Azide activity on

target protein.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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